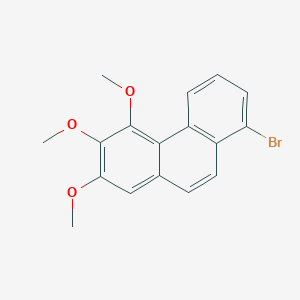

1-Bromo-5,6,7-trimethoxyphenanthrene

Beschreibung

1-Bromo-5,6,7-trimethoxyphenanthrene is a brominated phenanthrene derivative featuring a bromine atom at position 1 and methoxy groups at positions 5, 6, and 5. Phenanthrenes are tricyclic aromatic compounds with diverse biological activities, including anti-inflammatory and anticancer properties.

Eigenschaften

CAS-Nummer |

921932-12-9 |

|---|---|

Molekularformel |

C17H15BrO3 |

Molekulargewicht |

347.2 g/mol |

IUPAC-Name |

1-bromo-5,6,7-trimethoxyphenanthrene |

InChI |

InChI=1S/C17H15BrO3/c1-19-14-9-10-7-8-11-12(5-4-6-13(11)18)15(10)17(21-3)16(14)20-2/h4-9H,1-3H3 |

InChI-Schlüssel |

TXCUNNNBXYSUTQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C2C(=C1)C=CC3=C2C=CC=C3Br)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-5,6,7-trimethoxyphenanthrene can be synthesized through several methods. One common approach involves the bromination of 5,6,7-trimethoxyphenanthrene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of 1-Bromo-5,6,7-trimethoxyphenanthrene may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of solvent, catalyst, and reaction parameters can be optimized to achieve high yields and purity of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-5,6,7-trimethoxyphenanthrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding phenols or quinones under specific conditions.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 5,6,7-trimethoxyphenanthrene derivatives with different substituents replacing the bromine atom.

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of 5,6,7-trimethoxyphenanthrene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-5,6,7-trimethoxyphenanthrene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex phenanthrene derivatives.

Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Bromo-5,6,7-trimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The anti-inflammatory activity of phenanthrenes is highly dependent on the position and type of substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Bromine vs. Hydroxyl Groups : The bromine at position 1 in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce hydrogen-bonding capacity compared to hydroxyl-containing analogs like PC4. PC4’s dihydroxy groups at positions 6 and 7 enable strong interactions with COX-2’s Tyr385 residue, critical for anti-inflammatory activity .

- Methoxy Substitution : Methoxy groups at positions 5, 6, and 7 in the target compound enhance lipophilicity but may hinder binding to hydrophilic active sites. In contrast, PC2 and PC4 balance methoxy and hydroxyl groups, optimizing both solubility and target engagement .

- Positional Isomerism: Batatasin I and iso-batatasin I demonstrate that even minor shifts in substituent positions (e.g., hydroxyl at 6 vs. 7) can alter biosynthesis pathways and bioactivity .

Anti-inflammatory Effects:

- PC4 : Exhibits the strongest inhibition of the NF-κB/COX-2 pathway, reducing IL-8 and TNF-α expression in Caco-2 cells by 40–50% at 10 μM. Molecular dynamics simulations confirm stable hydrogen bonds with COX-2’s Tyr385 and hydrophobic interactions with Val349, Ala527, and Leu534 .

- PC2 : Shows moderate activity, with a 20–30% reduction in inflammatory markers. The single hydroxyl group at position 6 limits its binding affinity compared to PC4 .

- However, bromine’s electronegativity might enhance stability or alter pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.